

# Rezafungin Acetate vs. Caspofungin for Candidemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B15563506          | Get Quote |

A comprehensive analysis of two echinocandin antifungals for the treatment of invasive candidiasis, detailing their mechanisms, clinical efficacy, safety profiles, and experimental protocols from pivotal trials.

In the landscape of antifungal therapeutics for invasive candidiasis, including candidemia, the echinocandin class of drugs remains a cornerstone of treatment. This guide provides a detailed comparison of **rezafungin acetate**, a novel, long-acting echinocandin, and caspofungin, a well-established first-generation echinocandin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a granular look at the data that defines the clinical utility of these two agents.

## **Mechanism of Action: A Shared Target**

Both rezafungin and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action.[1][2] They are noncompetitive inhibitors of the enzyme  $\beta$ -(1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall.[1][2][3] This enzyme is absent in mammalian cells, contributing to the selective toxicity of these drugs.[1][4] Inhibition of  $\beta$ -(1,3)-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2][4] This fungicidal activity is particularly potent against Candida species.[1][4]





Click to download full resolution via product page

Mechanism of action for echinocandins.

## Clinical Efficacy: Head-to-Head in Clinical Trials

The clinical development of rezafungin has been benchmarked against caspofungin in two key clinical trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial. These studies have provided robust data on the comparative efficacy of a once-weekly rezafungin regimen versus a once-daily caspofungin regimen.



## The STRIVE Trial (Phase 2)

The STRIVE trial was a Phase 2, randomized, double-blind study designed to assess the safety and efficacy of rezafungin compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[5][6] The trial explored two dosing regimens for rezafungin: 400 mg once weekly and 400 mg in week one followed by 200 mg once weekly.[6]

Table 1: Efficacy Outcomes from the STRIVE Trial (Microbiological Intent-to-Treat Population) [5][7]

| Outcome                                             | Rezafungin 400 mg<br>(n=76) | Rezafungin 400/200<br>mg (n=46) | Caspofungin<br>(n=61) |
|-----------------------------------------------------|-----------------------------|---------------------------------|-----------------------|
| Overall Cure at Day<br>14                           | 60.5% (46/76)               | 76.1% (35/46)                   | 67.2% (41/61)         |
| Investigator-Assessed<br>Clinical Cure at Day<br>14 | 69.7% (53/76)               | 80.4% (37/46)                   | 70.5% (43/61)         |
| 30-Day All-Cause<br>Mortality                       | 15.8%                       | 4.4%                            | 13.1%                 |
| Median Time to<br>Negative Blood<br>Culture         | 19.5 hours                  | Not Reported                    | 22.8 hours            |

## The ReSTORE Trial (Phase 3)

The ReSTORE trial was a global, multicenter, double-blind, randomized, Phase 3 non-inferiority trial that served as the pivotal study for rezafungin's regulatory submissions.[8][9] It compared once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.[8] The primary endpoints were all-cause mortality at day 30 (for FDA submission) and global cure at day 14 (for EMA submission), with a non-inferiority margin of 20%.[8]

Table 2: Primary Efficacy Endpoints from the ReSTORE Trial (Modified Intent-to-Treat Population)[8][10]



| Endpoint                      | Rezafungin (n=93) | Caspofungin<br>(n=94) | Treatment<br>Difference (95% CI) |
|-------------------------------|-------------------|-----------------------|----------------------------------|
| Day 30 All-Cause<br>Mortality | 23.7% (22/93)     | 21.3% (20/94)         | 2.4% (-9.7% to<br>14.4%)         |
| Day 14 Global Cure            | 59.1% (55/93)     | 60.6% (57/94)         | -1.1% (-14.9% to<br>12.7%)       |

Rezafungin was found to be non-inferior to caspofungin for both primary endpoints.[8][11] Exploratory endpoints suggested a trend towards faster mycological eradication with rezafungin.[9]

## Safety and Tolerability Profile

Both rezafungin and caspofungin have demonstrated a generally favorable safety profile in clinical trials. The incidence of adverse events and serious adverse events was comparable between the two treatment arms in both the STRIVE and ReSTORE trials.

Table 3: Overview of Safety in the ReSTORE Trial[9][10]

| Adverse Event Category                      | Rezafungin (n=98)                                                       | Caspofungin (n=98)                                                   |
|---------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------|
| Any Treatment-Emergent Adverse Event (TEAE) | 91% (89/98)                                                             | 85% (83/98)                                                          |
| Serious Adverse Events                      | 56%                                                                     | 53%                                                                  |
| Most Common TEAEs (≥5%)                     | Pyrexia (14%), Hypokalemia<br>(13%), Septic shock (10%),<br>Anemia (9%) | Pyrexia (5%), Hypokalemia<br>(9%), Septic shock (9%),<br>Anemia (9%) |

## **Experimental Protocols**

The methodologies employed in the STRIVE and ReSTORE trials were rigorous and designed to provide a direct comparison between the two antifungal agents.

## **STRIVE Trial Protocol**



- Design: A Phase 2, randomized, double-blind, multicenter trial.[6]
- Population: Adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis.[6]
- Intervention Arms:
  - Rezafungin 400 mg intravenously once weekly.[6]
  - Rezafungin 400 mg intravenously in week 1, followed by 200 mg once weekly.
  - Caspofungin 70 mg loading dose intravenously, followed by 50 mg daily, with an option for oral fluconazole step-down.[6]
- Duration of Therapy: Up to 4 weeks.[6]
- Primary Endpoint: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis plus mycological eradication.[5]

#### **ReSTORE Trial Protocol**

- Design: A Phase 3, prospective, global, multicenter, double-blind, double-dummy, non-inferiority trial.[8]
- Population: Adults (≥18 years) with candidemia and/or invasive candidiasis documented by systemic signs and mycological confirmation.[8]
- Intervention Arms:
  - Rezafungin 400 mg intravenously in week 1, then 200 mg once weekly.[8]
  - Caspofungin 70 mg loading dose intravenously, then 50 mg daily, with an optional oral fluconazole step-down.[8]
- Duration of Therapy: A minimum of 14 days, up to 4 weeks.[8]
- Primary Endpoints:
  - All-cause mortality at day 30 (FDA).[8]



 Global cure at day 14 (EMA), defined as clinical cure, mycological eradication, and radiological cure for qualifying patients.[12]



Click to download full resolution via product page

ReSTORE Phase 3 clinical trial workflow.

## Pharmacokinetic Advantages of Rezafungin

A key differentiator for rezafungin is its pharmacokinetic profile. It has a prolonged half-life of approximately 133 hours, which allows for once-weekly dosing.[6] This contrasts with caspofungin's half-life of 9 to 11 hours, necessitating daily administration.[13] The front-loaded dosing of rezafungin leads to high plasma concentrations early in the course of therapy, which may contribute to the observed trend of faster mycological eradication.[6][9]



### Conclusion

**Rezafungin acetate** has demonstrated non-inferior efficacy and a comparable safety profile to the established standard of care, caspofungin, for the treatment of candidemia and invasive candidiasis. Its primary advantage lies in its pharmacokinetic profile, which allows for a convenient once-weekly dosing regimen. This may offer benefits in terms of patient compliance and healthcare resource utilization. The data from the STRIVE and ReSTORE trials support rezafungin as a valuable addition to the antifungal armamentarium for treating serious Candida infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Caspofungin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial [escholarship.org]
- 8. cidara.com [cidara.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. journals.asm.org [journals.asm.org]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. youtube.com [youtube.com]



 To cite this document: BenchChem. [Rezafungin Acetate vs. Caspofungin for Candidemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetate-versus-caspofungin-in-treating-candidemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com